Product packaging for Instillagel(Cat. No.:CAS No. 8060-72-8)

Instillagel

Cat. No.: B1245426
CAS No.: 8060-72-8
M. Wt: 1168.6 g/mol
InChI Key: YQMHOGGOFBFXQZ-ADZFUJRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Instillagel is a sterile, ready-to-use gel designed for clinical procedures involving the urethra, rectum, and other mucous membranes. Its primary applications include urethral catheterization, cystoscopy, proctoscopy, and other endoscopic examinations . The gel combines three key actions to facilitate these procedures: it provides lubrication to ease instrument insertion and protect tissues, offers local anaesthesia via Lidocaine Hydrochloride to prevent pain, and delivers antiseptic protection with Chlorhexidine Gluconate to reduce the risk of infection . The anaesthetic effect typically begins within 5-10 minutes of application and lasts for 20-30 minutes . This compound is presented in single-use, pre-filled sterile syringes (6mL and 11mL) and is indicated for use in adults and children over 2 years of age . It is contraindicated in patients with known hypersensitivity to its ingredients (including amide-type anaesthetics like lidocaine or chlorhexidine) or with damaged or bleeding mucous membranes at the application site . This product is strictly for professional use by qualified healthcare practitioners.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H77Cl3N12O15 B1245426 Instillagel CAS No. 8060-72-8

Properties

CAS No.

8060-72-8

Molecular Formula

C48H77Cl3N12O15

Molecular Weight

1168.6 g/mol

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrochloride

InChI

InChI=1S/C22H30Cl2N10.C14H22N2O.2C6H12O7.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);7-9H,5-6,10H2,1-4H3,(H,15,17);2*2-5,7-11H,1H2,(H,12,13);1H/t;;2*2-,3-,4+,5-;/m..11./s1

InChI Key

YQMHOGGOFBFXQZ-ADZFUJRMSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl

Isomeric SMILES

CCN(CC(=O)NC1=C(C=CC=C1C)C)CC.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl

Other CAS No.

8060-72-8

Synonyms

chlorhexidine gluconate - lidocaine
chlorhexidine gluconate, lidocaine drug combination
chlorhexidine gluconate-lidocaine hydrochloride
Instillagel

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization of Instillagel S Active Components

Synthetic Pathways for Lidocaine (B1675312) and its Analogues

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an amino amide local anesthetic. nih.gov Its synthesis has been a subject of extensive study, leading to various methodologies tailored for different scales of production.

The conventional industrial synthesis of lidocaine is a two-step process first reported in 1946. hmc.edu This route begins with the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride. acs.org This initial reaction is typically carried out in a solvent such as glacial acetic acid or toluene. google.com The resulting intermediate, α-chloro-2,6-dimethylacetanilide, is then subjected to a nucleophilic substitution reaction with diethylamine. acs.org This second step, an N-alkylation, forms the final lidocaine base, often conducted under reflux conditions in a solvent like toluene. google.com

A patented alternative industrial method involves reacting 2,6-dimethylaniline as the raw material with a 2-(diethylamino)-N,N-dialkyl acetamide (B32628) compound under acid catalysis. google.com This process is followed by acid dissolution and alkali precipitation to yield lidocaine. google.com This method is noted for its high raw material utilization, high product yield, and reduced environmental pollution, making it suitable for large-scale industrial production. google.com

Table 1: Industrial Synthesis Methods for Lidocaine

Method Starting Materials Key Intermediate Second Step Reagent Solvent(s) Typical Conditions
Traditional Two-Step 2,6-dimethylaniline, Chloroacetyl chloride α-chloro-2,6-dimethylacetanilide Diethylamine Glacial Acetic Acid, Toluene Acylation followed by N-alkylation under reflux. google.com

| Patented One-Pot | 2,6-dimethylaniline, 2-(diethylamino)-N,N-dialkyl acetamide | Not applicable (One-Pot) | Not applicable | Toluene, Benzene, etc. | Acid catalysis, e.g., glacial acetic acid, at ~50°C. google.com |

In a laboratory setting, the traditional two-step synthesis is also widely employed, but significant efforts have been made to optimize the procedure for efficiency and to align with the principles of green chemistry. acs.orgsandiego.edu One key optimization involves replacing toluene, a carcinogen, with a greener solvent like acetonitrile (B52724) and using a base such as potassium carbonate. acs.org The introduction of potassium iodide can also catalyze the reaction. acs.org

Further research has demonstrated that microwave heating can drastically reduce reaction times compared to traditional refluxing. slideshare.net For instance, the conversion of the chloro-intermediate to lidocaine can be achieved with a 90% yield in just 10 minutes using a microwave, compared to 90 minutes with conventional heating in toluene. slideshare.net

A significant departure from the traditional pathway is the Ugi multicomponent synthesis. acs.org This one-pot reaction combines paraformaldehyde, diethylamine, and 2,6-dimethylphenyl isocyanide in methanol (B129727) with acetic acid at room temperature. acs.orgorganicers.org After stirring for a week, the product precipitates upon the addition of a hydroxide (B78521) solution and can be collected by simple filtration, boasting 100% atom economy and avoiding harsh solvents and high temperatures. acs.orgorganicers.org

Table 2: Comparison of Laboratory-Scale Lidocaine Syntheses

Method Key Features Solvent Temperature Advantages
Traditional Two-step acylation/alkylation Toluene 110°C (Reflux) High yields, well-established. organicers.org
Greener Two-Step Uses less hazardous base and solvent Acetonitrile 82°C (Reflux) Modest green improvements over traditional route. organicers.org
Microwave-Assisted Rapid heating Various tested Variable Significantly reduced reaction time (e.g., 10 min). slideshare.net

| Ugi Multicomponent | One-pot, three components | Methanol | Room Temp. | High atom economy, mild conditions, simple workup. acs.orgorganicers.org |

The selection of precursors is fundamental to the synthetic strategy for lidocaine.

For the Traditional Pathway :

2,6-Dimethylaniline : This is the primary aromatic precursor. It can be purchased commercially or synthesized in the lab. cerritos.edu A common laboratory preparation involves the reduction of 2,6-dimethylnitrobenzene using a reducing agent like stannous chloride (SnCl₂) in a strongly acidic medium. sandiego.edu In industrial settings, cheaper metals like iron or tin with hydrochloric acid are often used for this reduction. sandiego.edu

Chloroacetyl chloride : This is the acylating agent that reacts with the aniline (B41778) to form the amide bond and introduce the chloro-group necessary for the subsequent substitution. umass.edu

Diethylamine : This secondary amine acts as the nucleophile in the second step, displacing the chloride to form the tertiary amine portion of the lidocaine molecule. cerritos.edu

For the Ugi Multicomponent Pathway :

2,6-Dimethylphenyl isocyanide : This isocyanide is a key component that participates in the multicomponent coupling. organicers.org

Paraformaldehyde : This serves as the source of the aldehyde component in the Ugi reaction. acs.org

Diethylamine : As in the traditional synthesis, this provides the diethylamino group. acs.org

Laboratory-Scale Synthetic Routes and Optimization

Synthetic Pathways for Chlorhexidine (B1668724) and its Salts

Chlorhexidine is a symmetrical biguanide-based antiseptic. researchgate.net Its synthesis involves the coupling of two substituted guanidine (B92328) units via a hexamethylene spacer. wikipedia.org

The industrial production of chlorhexidine is typically a two-stage process. google.com The first step involves the synthesis of the key intermediate, hexamethylene bis-cyanoguanidine (HMBCG). This is achieved by reacting hexamethylenediamine (B150038) or its dihydrochloride (B599025) salt with sodium dicyanamide (B8802431). google.com This reaction is often performed in a high-boiling solvent like butanol at temperatures exceeding 110°C. google.com

In the second stage, the prepared HMBCG is reacted with two equivalents of p-chloroaniline hydrochloride. A patented one-step method describes carrying out this reaction in a solvent such as glycol ether or n-butanol at temperatures between 135°C and 145°C for a few hours to directly yield the chlorhexidine compound with high purity and yields up to 84.7%. google.com

Innovations in industrial synthesis have led to the development of a one-pot process that avoids the isolation of the HMBCG intermediate. google.com This method cleverly uses the chlorhexidine base itself as a catalyst for the formation of HMBCG from hexamethylenediamine and sodium dicyanamide, which is an ecologically and economically advantageous approach. google.com

Table 3: Industrial Synthesis Methods for Chlorhexidine

Method Starting Materials Key Intermediate Second Stage Reagent Solvent Key Conditions
Traditional Two-Stage Hexamethylenediamine dihydrochloride, Sodium dicyanamide Hexamethylene bis-cyanoguanidine (HMBCG) p-Chloroaniline hydrochloride Butanol Stage 1: >110°C; Stage 2: Reflux. google.com
Patented One-Step Hexamethylene-dicyanoguanidine, p-Chloroaniline hydrochloride Not applicable Not applicable Glycol ether, n-Butanol 135-145°C for ~3 hours. google.com

| Catalytic One-Pot | Hexamethylenediamine, Sodium dicyanamide | HMBCG (not isolated) | p-Chloroaniline hydrochloride | Alcoholic solvent | Catalytic amount of chlorhexidine base, ~120°C. google.com |

Laboratory-scale syntheses often mirror the industrial routes but may focus on the preparation of specific chlorhexidine salts or novel formulations. For instance, chlorhexidine particles can be synthesized through the co-precipitation of chlorhexidine diacetate with various salts like strontium chloride (SrCl₂) or zinc chloride (ZnCl₂). nih.gov This method involves mixing aqueous solutions of the reagents at room temperature, followed by centrifugation and freeze-drying to isolate the salt particles. nih.gov

The direct, one-step synthesis reacting hexamethylene-dicyanoguanidine with p-chloroaniline hydrochloride in a solvent like ethylene (B1197577) glycol ether is also well-suited for laboratory preparation, offering a simple process with mild reaction conditions and a straightforward workup involving filtration and washing. google.com This avoids the need for a catalyst and simplifies the purification process, making it an efficient route for obtaining the final product on a smaller scale. google.com

Precursor Chemical Analysis for Chlorhexidine Synthesis

The synthesis of chlorhexidine, a cationic bisbiguanide, is a multi-step process that relies on the precise reaction of specific precursor chemicals. A common synthetic route involves the initial formation of hexamethylene bis(cyanoguanidine) (HMBCG), which then reacts with p-chloroaniline hydrochloride to yield chlorhexidine. google.comgoogle.com An analysis of the key precursors provides insight into the foundational chemistry of chlorhexidine production.

The synthesis of the HMBCG precursor typically involves the reaction between hexamethylenediamine or its dihydrochloride salt and sodium dicyanamide. google.com This intermediate is crucial for constructing the central hexamethylene chain and the biguanide (B1667054) functional groups of the final chlorhexidine molecule. The subsequent reaction of HMBCG with p-chloroaniline introduces the terminal chlorophenyl groups. google.com

Alternative patented methods describe a one-step process where hexamethylene-dicyanoguanidine and chloroaniline hydrochloride are reacted in a solvent like glycol ether or n-butanol. google.com Another synthetic pathway mentions the use of 2,4-dichlorobenzaldehyde (B42875) and hexanediamine (B8719201) as initial precursors.

A detailed breakdown of the primary precursors for a common chlorhexidine synthesis pathway is provided in the table below.

Precursor ChemicalChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
HexamethylenediamineC₆H₁₆N₂116.21Provides the central C6 alkyl chain linking the two biguanide groups.
Sodium DicyanamideNa[N(CN)₂]89.03Acts as the source for the cyanoguanidine moieties. google.com
p-ChloroanilineC₆H₆ClN127.57Provides the terminal 4-chlorophenyl groups at each end of the molecule. google.com

This table presents key precursors in a widely referenced synthetic pathway for chlorhexidine.

Derivatization Strategies for Modifying Physicochemical Properties or Biological Activity

Derivatization, the process of chemically modifying a molecule to alter its properties, is a key strategy employed to enhance the efficacy, reduce side effects, or introduce new functionalities to the active components of Instillagel. Both lidocaine and chlorhexidine have been subjects of extensive derivatization research.

For lidocaine , derivatization has been explored to modulate its anesthetic properties and to investigate new therapeutic applications, such as in cancer therapy. frontiersin.org One strategy involves the bioisosteric replacement of the methyl groups on the aromatic ring with chlorine atoms. This modification was shown to improve the drug's half-life and lipid solubility by reducing its susceptibility to oxidative metabolism. nih.gov Another approach focuses on the quaternization of the tertiary amine in lidocaine. For instance, reaction with benzyl (B1604629) chloride converts lidocaine into the quaternary ammonium (B1175870) salt denatonium, known for its extreme bitterness. acs.org Furthermore, the development of lidocaine derivatives that are cell-impermeable, such as QX-314, allows for targeted action on specific nerve cells when co-administered with agents that facilitate its entry. researchgate.net The attachment of targeting moieties, such as folic acid, to create liposomal formulations of lidocaine has been shown to enhance its delivery across the blood-brain barrier for potential applications in treating brain gliomas. spandidos-publications.com

Chlorhexidine derivatization has primarily focused on improving its antimicrobial efficacy, duration of action, and compatibility with various materials. A notable strategy involves forming a novel salt complex, such as chlorhexidine-dodecyl sulfate (B86663) (CHX-DS). rsc.org This modification results in a solid-state structure with potent antimicrobial properties. rsc.org Another innovative approach is the covalent grafting of chlorhexidine onto surfaces, such as titanium implants, using a linker molecule like glutaraldehyde. acs.org This creates a non-leaching antibacterial surface, which is highly desirable for medical devices. acs.org Researchers have also developed new chlorhexidine polymorphs through coprecipitation with calcium chloride. acs.org These novel spherical structures can be encapsulated within polyelectrolyte multilayers, a technique known as layer-by-layer (LbL) assembly, to create formulations with high drug content and sustained-release profiles. acs.org This method allows for prolonged antimicrobial action, which can enhance clinical performance. acs.org

The table below summarizes various derivatization strategies for lidocaine and chlorhexidine.

Original CompoundDerivatization StrategyModificationIntended Outcome
LidocaineBioisosteric ReplacementReplacement of aromatic methyl groups with chlorine. nih.govImproved half-life and lipid solubility. nih.gov
LidocaineQuaternizationReaction with benzyl chloride to form denatonium. acs.orgIntroduction of a new property (extreme bitterness). acs.org
LidocaineTargeted DeliveryFormulation in folic acid-modified liposomes. spandidos-publications.comEnhanced transport across the blood-brain barrier. spandidos-publications.com
ChlorhexidineSalt FormationComplexation with sodium dodecyl sulfate to form CHX-DS. rsc.orgCreation of a novel solid-state antimicrobial material. rsc.org
ChlorhexidineSurface GraftingCovalent attachment to a titanium surface via glutaraldehyde. acs.orgDevelopment of a non-leaching antibacterial surface. acs.org
ChlorhexidinePolymorph Formation & EncapsulationCoprecipitation with calcium chloride and layer-by-layer coating. acs.orgHigh drug load and sustained release. acs.org

This interactive table outlines key derivatization strategies aimed at modifying the physicochemical or biological properties of lidocaine and chlorhexidine.

Molecular and Cellular Mechanisms of Action of Instillagel S Active Components

Molecular Mechanism of Action of Lidocaine (B1675312) Hydrochloride

Lidocaine, an amide-type local anesthetic, primarily functions by blocking nerve signal conduction. wikipedia.org Its action is centered on its interaction with specific ion channels in neuronal cell membranes.

Interactions with Voltage-Gated Sodium Channels at the Molecular Level

The principal therapeutic action of lidocaine is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons. wikipedia.orgnih.gov Lidocaine binds to VGSCs in a 1:1 ratio, physically obstructing the channel's pore and preventing the influx of sodium ions that is necessary for depolarization. nih.gov

This interaction is state-dependent, meaning lidocaine's affinity for the channel changes with the channel's conformational state (resting, open, or inactivated). cambridge.org It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. cambridge.orgelifesciences.org By binding to and stabilizing the inactivated state, lidocaine prolongs the refractory period, making the neuron less likely to fire subsequent action potentials. wikipedia.orgcambridge.org This use-dependent and voltage-dependent blockade is a key feature of its mechanism, allowing for selective inhibition of actively firing neurons. nih.gov

Stereoselectivity in Receptor Binding and Channel Modulation

While many local anesthetics exist as stereoisomers (molecules that are mirror images of each other), lidocaine is an exception as it is achiral, meaning it does not have enantiomers. cambridge.org However, the study of chiral local anesthetics provides insight into the stereospecific nature of the binding site on the sodium channel. For instance, the R(+) enantiomers of some local anesthetics, like bupivacaine, demonstrate a greater affinity for cardiac sodium channels than their S(-) counterparts. tandfonline.com This suggests a specific three-dimensional conformation of the receptor site that preferentially interacts with one stereoisomer over the other. Although lidocaine itself is not chiral, the principles of stereoselectivity underscore the specific and structured nature of the interaction between local anesthetics and their target ion channels. cambridge.orgtandfonline.com

Cellular Electrophysiological Modulation Beyond Primary Targets

Potassium Channels: Lidocaine has been shown to block various types of voltage-gated potassium channels in different neuronal populations. frontiersin.orgnih.gov For example, it can inhibit rapidly inactivating potassium currents in dorsal horn neurons. frontiersin.org Studies have also demonstrated that lidocaine blocks ATP-dependent potassium (KATP) channels in cardiomyocytes, which may contribute to its antiarrhythmic properties during myocardial ischemia. ahajournals.orgcapes.gov.brahajournals.org The block of KATP channels is achieved by reducing the open probability of the channel without altering its conductance. ahajournals.orgcapes.gov.br

Calcium Channels: Lidocaine can also affect calcium signaling. It has been shown to inhibit voltage-gated calcium channels in sensory neurons. frontiersin.org Furthermore, it can inhibit ATP-dependent calcium uptake and stimulate calcium outflow through the Na+/Ca2+ exchanger in synaptosomal plasma membranes. nih.gov This modulation of neuronal calcium signaling occurs at various sites and can impact cellular excitability and responsiveness. nih.gov Research indicates that lidocaine can inhibit both depolarization- and receptor-mediated increases in intracellular calcium concentrations. nih.gov

Other Receptors and Channels: Lidocaine has been reported to interact with other membrane proteins, including G-protein-coupled receptors and NMDA receptors. frontiersin.org It has also been shown to activate TRPV1 and, to a lesser extent, TRPA1 channels. frontiersin.org

Molecular and Cellular Mechanism of Action of Chlorhexidine (B1668724) Gluconate

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic with potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. drugbank.com Its mechanism of action is primarily centered on the disruption of microbial cell membranes.

Interactions with Microbial Cell Membranes and Walls

The antimicrobial action of chlorhexidine is rapid, often taking effect within 20 seconds. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phosphates on the cell wall. drugbank.comnih.govnih.gov

  • Gram-Positive Bacteria: In Gram-positive bacteria, the cell wall readily allows the passage of chlorhexidine, which then targets the cytoplasmic membrane. nih.gov
  • Gram-Negative Bacteria: In Gram-negative bacteria, the outer membrane can act as a barrier. frontiersin.orgnih.gov However, chlorhexidine can still interact with and disrupt this outer layer, gaining access to the inner cytoplasmic membrane. frontiersin.orgfrontiersin.org
  • The primary mode of action involves the disruption of the cytoplasmic membrane's integrity. frontiersin.orgfrontiersin.org Chlorhexidine binds to the phospholipid bilayer, displacing essential cations like Ca2+ that stabilize the membrane. frontiersin.org This leads to an increase in membrane permeability, causing the leakage of low-molecular-weight intracellular components such as potassium and phosphorus ions. drugbank.comnih.govfrontiersin.org This leakage disrupts the cell's osmotic equilibrium and vital cellular processes. nih.gov At lower concentrations, this effect is bacteriostatic, inhibiting bacterial growth. drugbank.com At higher concentrations, the damage to the membrane is more severe, leading to cell lysis and death, a bactericidal effect. toku-e.com

    Modulation of Intracellular Microbial Enzyme Activity and Nucleic Acids

    Following the disruption of the cell membrane, chlorhexidine can enter the microbial cell and exert further antimicrobial effects. nih.govpatsnap.com

    Enzyme Inhibition: Chlorhexidine has been shown to inhibit the activity of various bacterial enzymes. For example, it can inhibit membrane-bound enzymes, such as ATPases, which are crucial for cellular energy production. patsnap.comkarger.com Studies have also demonstrated that chlorhexidine can differentially affect the production of hydrolytic enzymes in bacteria like Bacteroides gingivalis, increasing the levels of some enzymes while decreasing others. oup.com It can also inhibit proteolytic and glycosidic enzymes produced by various dental plaque bacteria, which may limit their ability to acquire essential nutrients for growth. nih.gov

    Interaction with Nucleic Acids: Once inside the cell, chlorhexidine can interact with intracellular components, including nucleic acids (DNA and RNA). patsnap.compatsnap.compresident-oralcare.com At higher concentrations, this interaction leads to the precipitation and coagulation of the cytoplasm, which includes proteins and nucleic acids, ultimately resulting in cell death. drugbank.comfrontiersin.orgpediatriconcall.com This precipitation contributes to the potent bactericidal activity of chlorhexidine.

    Anti-Biofilm Formation Mechanisms at a Cellular and Molecular Level

    Biofilms are structured communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. patsnap.com The active components of Instillagel, chlorhexidine and lidocaine, interfere with biofilm formation through several molecular and cellular pathways.

    Chlorhexidine:

    Chlorhexidine is a potent cationic biocide that disrupts biofilm integrity through a primary mechanism involving electrostatic interaction with microbial cell membranes. patsnap.com Its positively charged molecules bind to negatively charged sites on bacterial cell walls, such as phospholipids, lipopolysaccharides, and teichoic acids. patsnap.combrieflands.comasm.org This binding destabilizes the cell wall and increases the permeability of the cell membrane, a process that can occur within seconds of contact. patsnap.com

    The disruption occurs in a concentration-dependent manner:

    At low concentrations , chlorhexidine alters the cell's osmotic equilibrium, causing the leakage of low molecular weight substances like potassium and phosphorus ions. patsnap.commedtigo.com This bacteriostatic effect inhibits bacterial growth. medtigo.com

    At higher concentrations , the damage to the cytoplasmic membrane is more severe, leading to the coagulation and precipitation of cytoplasmic contents, resulting in cell death (bactericidal effect). medtigo.comnih.gov

    Chlorhexidine effectively penetrates the biofilm matrix, disrupting the microbial cells within and preventing the establishment of persistent infections. patsnap.compatsnap.com Beyond direct membrane damage, studies on specific pathogens like Enterococcus faecalis show that chlorhexidine can modulate gene expression, leading to the downregulation of virulence genes and upregulation of stress response genes. mdpi.com Research on Acinetobacter baumannii suggests the mechanism involves ROS-dependent membrane damage and alterations in membrane composition. plos.org

    Lidocaine:

    While primarily known as a local anesthetic that blocks sodium ion channels, hpra.iedrugbank.com lidocaine also exhibits dose-dependent antimicrobial and anti-biofilm properties. nih.govnih.gov In-vitro studies have demonstrated its efficacy against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Streptococcus species, and Enterococcus faecalis. nih.govnih.gov

    The precise molecular mechanism of lidocaine's anti-biofilm activity is not as well-understood as that of chlorhexidine. nih.gov However, research indicates it can inhibit bacterial growth and reduce existing biofilms. nih.govmdpi.com One clinical study found that a 10% lidocaine spray could reduce oral microflora biofilms on buccal mucosa by 60-95%, with the effect being dependent on exposure time. nih.gov It has been shown to exert a bacteriostatic effect on S. aureus, extending the lag phase of growth. mdpi.com The greatest sensitivity to lidocaine has been observed in gram-negative organisms. nih.gov The presence of implants can foster bacterial growth and biofilm formation, and lidocaine's antimicrobial properties may help mitigate this. mdpi.com

    Table 1: Summary of Research Findings on Anti-Biofilm Activity | Component | Organism(s) Studied | Key Findings at a Cellular/Molecular Level | Citations | | :--- | :--- | :--- | :--- | | Chlorhexidine | General Bacteria | Binds to negatively charged cell walls, disrupting membrane integrity and causing leakage of cytoplasmic contents. patsnap.combrieflands.com | | | Enterococcus faecalis | Induces membrane permeability and depolarization; downregulates virulence genes and upregulates stress response genes. mdpi.com | | | Porphyromonas gingivalis | Induces changes in the bacterial proteome, with increased expression of gingipains (virulence factor). researchgate.net | | | Burkholderia cenocepacia | Upregulates genes for membrane-related proteins and drug resistance determinants (RND efflux pumps) in sessile cells. nih.gov | | | Acinetobacter baumannii | Induces ROS-dependent membrane damage and alters membrane composition. plos.org | | Lidocaine | Oral Microflora | Reduced biofilm on buccal mucosa by 60-95% in a time-dependent manner. nih.gov | | | S. aureus, S. epidermidis, MRSA | Exhibits dose-dependent bacteriostatic effects, extending the lag phase of bacterial growth. mdpi.com | | | E. coli, S. sanguinis, S. salivarius | Demonstrated bactericidal effects within 1 minute of exposure. nih.gov | | | E. faecalis, P. aeruginosa, S. aureus | Showed dose-dependent inhibition of growth for all strains tested. nih.gov |

    Pre Clinical in Vitro and Ex Vivo Investigations of Instillagel S Active Components

    In Vitro Studies on Lidocaine's Cellular Effects

    Neuronal and Non-Neuronal Cell Line Responses to Lidocaine (B1675312)

    In vitro studies utilizing various cell lines have been instrumental in elucidating the cellular responses to lidocaine. Research on neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, has explored the cytotoxic and functional effects of lidocaine. One study found that while articaine (B41015) did not significantly impact the survival of SH-SY5Y cells, pure powdered lidocaine led to a minor but statistically significant increase in neuronal death. upenn.edunih.gov Interestingly, this study also revealed that lidocaine treatment resulted in reduced cellular responsiveness 30 minutes after the drug was washed off, an effect not observed with articaine. upenn.edu This suggests a more sustained impact on neural function in this in vitro model. upenn.edu

    Further investigations into lidocaine's effects on neuronal cells have demonstrated concentration-dependent cytotoxicity. cambridge.orgbjan-sba.org For instance, in retinoic acid-differentiated human neuroblastoma SH-SY5Y cells, lidocaine induced apoptosis at concentrations as low as 3 mM, with higher concentrations leading to necrosis. cambridge.org Studies on primary afferent neurons from rats also showed that lidocaine can induce neuronal death at concentrations of 30 mM, an effect linked to an increase in intracellular calcium.

    Beyond neuronal cells, the impact of lidocaine on other cell types, such as glioma cells, has been investigated. Studies on human glioma cell lines, including U251 and LN229, have shown that lidocaine can inhibit cell proliferation in a dose-dependent manner. plos.orgspandidos-publications.com In contrast, lidocaine did not show a statistically significant effect on the population of non-neuronal cells, such as Schwann cells and fibroblasts, in dorsal root ganglion cultures.

    Interactive Table: Effects of Lidocaine on Various Cell Lines In Vitro

    Cell Line Organism Cell Type Key Findings References
    SH-SY5Y Human Neuroblastoma Pure lidocaine increased neuronal death slightly; reduced cellular responsiveness post-washout. upenn.edunih.gov Induced apoptosis at 3 mM and necrosis at higher concentrations. cambridge.org upenn.edunih.govcambridge.org
    Primary Afferent Neurons Rat Sensory Neurons Induced neuronal death at ≥30 mM, associated with increased intracellular Ca2+.
    U251, LN229 Human Glioma Inhibited proliferation in a dose-dependent manner. plos.orgspandidos-publications.com plos.orgspandidos-publications.com
    Dorsal Root Ganglion (Non-neuronal) Rat Schwann cells, Fibroblasts No significant effect on cell population.
    A375, Hs294T Human Melanoma Reduced cell viability in a time-dependent manner. bjan-sba.org bjan-sba.org
    C6 Rat Glioma Decreased cell viability at concentrations of 10, 15, and 30 mM. spandidos-publications.com spandidos-publications.com

    Isolated Tissue Preparations and Electrophysiological Studies (Non-Human)

    Electrophysiological studies on isolated non-human tissue preparations have provided critical insights into lidocaine's mechanism of action beyond simple nerve conduction block. In isolated rat spinal cords, low, sub-blocking concentrations of lidocaine (1-10 µg/ml) selectively reduced the slow ventral root potential, a nociceptive response, without affecting the monosynaptic component. capes.gov.br This suggests a selective inhibitory effect on pain pathways. capes.gov.br

    Studies on isolated rabbit corneal nerves demonstrated that clinically relevant analgesic concentrations of lidocaine (1-20 µg/ml) reversibly suppressed the tonic action potential discharge of acutely injured A-delta and C fibers. researchgate.net Importantly, these concentrations did not block electrically evoked nerve conduction, indicating that the analgesic effect stems from suppressing abnormal discharges in injured nociceptors rather than blocking nerve conduction itself. researchgate.net

    Research using desheathed bullfrog sciatic nerves revealed that exposure to 5% lidocaine resulted in irreversible total conduction blockade, even after short exposure times. nih.gov This highlights a potential for neurotoxicity at high concentrations. nih.gov In isolated animal papillary muscles, a quaternary derivative of lidocaine, QX-572, was found to significantly increase the diastolic threshold and absolute refractory period while decreasing conduction velocity. tandfonline.com

    Interactive Table: Electrophysiological Effects of Lidocaine on Isolated Non-Human Tissues

    Tissue Preparation Animal Model Key Findings References
    Isolated Rat Spinal Cord Rat Selectively reduced nociceptive slow ventral root potential at low concentrations. capes.gov.br capes.gov.br
    Isolated Rabbit Corneal Nerve Rabbit Suppressed tonic discharge of injured A-delta and C fibers at analgesic concentrations without blocking conduction. researchgate.net researchgate.net
    Desheathed Bullfrog Sciatic Nerve Bullfrog 5% lidocaine caused irreversible conduction blockade. nih.gov nih.gov
    Isolated Animal Papillary Muscle Animal Quaternary lidocaine derivative (QX-572) increased diastolic threshold and refractory period, decreased conduction velocity. tandfonline.com tandfonline.com
    Isolated Rat Sciatic Nerve Rat When combined with dexmedetomidine, lidocaine's effect on decreasing nerve conduction velocities was enhanced. journal-eajaic.com journal-eajaic.com

    Inflammatory Cell Modulation Mechanisms In Vitro

    Lidocaine exhibits significant anti-inflammatory properties by modulating the function of various inflammatory cells in vitro. mdpi.com The underlying mechanisms, while not fully elucidated, appear to involve multiple pathways independent of its sodium channel blocking effects. mdpi.comnih.gov

    Studies on human polymorphonuclear granulocytes suggest that lidocaine may inhibit membrane-ion transporters, leading to a dysregulation of cellular pH and subsequent depression of cytokine release. nih.govnih.gov Lidocaine has been shown to inhibit the priming of human peripheral polymorphonuclear cells (PMNCs) and neutrophils. nih.govunhas.ac.id It can also reduce the release of pro-inflammatory mediators such as IL-4, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govunhas.ac.id

    In vitro experiments have demonstrated that lidocaine can modulate the activation of macrophages and monocytes. nih.gov For example, in LPS-stimulated murine macrophages, lidocaine inhibits the activation of Toll-like receptor 4 (TLR4), NF-κβ, and MAPKs. nih.govunhas.ac.id Furthermore, lidocaine has been shown to modulate the pro-inflammatory activation of epithelial and myeloid cells by various triggers. conicet.gov.ar It can also modulate monocyte/macrophage activation stimulated by TNFα and the inflammasome pathway. conicet.gov.ar

    Research on dendritic cells has revealed that lidocaine can inhibit the production of pro-inflammatory cytokines like IL-6, TNFα, and IL-12, while increasing the anti-inflammatory cytokine IL-10 in response to Toll-like receptor ligands. plos.org This modulation of dendritic cell activation subsequently suppresses the differentiation of Th1 cells. plos.org

    Interactive Table: In Vitro Effects of Lidocaine on Inflammatory Cells

    Cell Type Model System Key Modulatory Effects References
    Polymorphonuclear Granulocytes Human Inhibits membrane-ion transporters, depresses cytokine release. nih.govnih.gov nih.govnih.gov
    Neutrophils Human Inhibits priming and release of pro-inflammatory mediators. nih.govunhas.ac.idavma.org nih.govunhas.ac.idavma.org
    Macrophages/Monocytes Murine/Human Inhibits activation via TLR4, NF-κβ, and MAPK pathways; modulates activation by TNFα and inflammasome pathway. nih.govunhas.ac.idconicet.gov.ar nih.govunhas.ac.idconicet.gov.ar
    Dendritic Cells Murine Inhibits pro-inflammatory cytokine production (IL-6, TNFα, IL-12), increases anti-inflammatory cytokine (IL-10), suppresses Th1 cell differentiation. plos.org plos.org
    Myeloid and Epithelial Cells Murine/Human Modulates pro-inflammatory activation pathways. conicet.gov.ar conicet.gov.ar

    In Vitro Studies on Chlorhexidine's Antimicrobial Efficacy

    Susceptibility Testing Against Diverse Microbial Strains in Culture

    Chlorhexidine (B1668724) has demonstrated a broad spectrum of antimicrobial activity in numerous in vitro studies against a wide range of microorganisms. researchgate.net Susceptibility testing has confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov

    In studies using the agar (B569324) diffusion test, chlorhexidine in both gel and solution forms produced significant zones of microbial growth inhibition against various bacterial species, including facultative anaerobes and pigmented Gram-negative anaerobes. scielo.br Notably, 2% chlorhexidine was found to be more effective than all tested concentrations of sodium hypochlorite, including 5.25%. scielo.br

    Chlorhexidine has shown efficacy against common oral pathogens. For example, it possesses antibacterial activity against Streptococcus salivarius and Streptococcus sanguis. thejcdp.com However, its effectiveness can vary between different microbial species. For instance, while highly effective against S. salivarius, it was found to be less effective against Lactobacillus species in one study. thejcdp.com Another study showed that while chlorhexidine was active against all tested bacteria, the greatest activity was observed against the reference strain of Staphylococcus aureus. vin.com

    Regarding fungal pathogens, chlorhexidine has demonstrated activity against Candida albicans in some studies, with 2% chlorhexidine gel and liquid formulations eliminating the fungus in 15 seconds. researchgate.net However, other research has reported no effect of chlorhexidine against C. albicans. thejcdp.com In the context of fungal keratitis, in vitro studies have shown chlorhexidine to be active against Fusarium species. mdpi.com

    Interactive Table: In Vitro Antimicrobial Susceptibility to Chlorhexidine

    Microbial Strain Test Method Key Findings References
    Staphylococcus aureus Agar Diffusion/Broth Microdilution Highly susceptible; 2% CHX eliminated in 15 seconds. researchgate.netvin.com researchgate.netvin.com
    Enterococcus faecalis Broth Dilution Susceptible; 2% CHX gel required 1 minute for elimination. researchgate.netscielo.br researchgate.netscielo.br
    Escherichia coli Agar Diffusion Susceptible. vin.com vin.com
    Pseudomonas aeruginosa Agar Diffusion/MIC Susceptible, with MIC of 4 mg/L in one study. vin.commdpi.com vin.commdpi.com
    Streptococcus salivarius Agar Diffusion Highly susceptible. thejcdp.com thejcdp.com
    Streptococcus sanguis Agar Diffusion Susceptible. thejcdp.com thejcdp.com
    Lactobacillus vulgaris Agar Diffusion Less susceptible compared to other oral bacteria. thejcdp.com thejcdp.com
    Candida albicans Agar Diffusion/Broth Dilution Conflicting results; some studies show susceptibility, others show no effect. researchgate.netthejcdp.com researchgate.netthejcdp.com
    Porphyromonas endodontalis Broth Dilution Eliminated in 15 seconds by all tested CHX concentrations. researchgate.net researchgate.net
    Porphyromonas gingivalis Broth Dilution Eliminated in 15 seconds by all tested CHX concentrations. researchgate.net researchgate.net
    Prevotella intermedia Broth Dilution Eliminated in 15 seconds by all tested CHX concentrations. researchgate.net researchgate.net
    Fusarium species Broth Microdilution Active against isolated strains. mdpi.com mdpi.com

    Mechanisms of Microbial Resistance Development in Culture

    The development of microbial resistance to chlorhexidine in vitro is a growing area of research. Acquired resistance mechanisms primarily involve multidrug efflux pumps and alterations in the cell membrane. frontiersin.orgresearchgate.net

    In vitro studies have shown that repeated exposure of bacteria to subinhibitory concentrations of chlorhexidine can lead to increased minimum inhibitory concentrations (MICs). For example, continuous in vitro culture of Streptococcus sanguinis in media with increasing chlorhexidine concentrations resulted in a persistent resistance that was transmissible via genetic transformation. frontiersin.org This suggests that the resistance is due to genetic changes rather than mere selection of naturally less susceptible strains. frontiersin.org Similarly, repeated exposure of supragingival plaque samples to subinhibitory chlorhexidine concentrations led to the selection of oral bacteria with 2- to 4-fold increased MICs to chlorhexidine. nih.gov

    Efflux pumps are a key mechanism of resistance. frontiersin.orgresearchgate.net In staphylococci, plasmid-borne qac genes encode for efflux proteins that can expel cationic antiseptics like chlorhexidine. frontiersin.orgresearchgate.net In Gram-negative bacteria such as Pseudomonas aeruginosa, upregulation of efflux systems like MexAB-OprM can confer resistance. frontiersin.org Studies on Burkholderia cenocepacia have identified lifestyle-specific efflux pump involvement, with RND-4 being more critical for chlorhexidine tolerance in planktonic cells and other systems (RND-3 and RND-9) being linked to resistance in sessile (biofilm) cells. asm.org

    Changes in the cell membrane and outer layers also contribute to resistance. frontiersin.org Intrinsic resistance in organisms like mycobacteria is due to their impermeable outer cell layers. frontiersin.org In Pseudomonas stutzeri, changes in outer membrane proteins and lipopolysaccharide profiles have been implicated in chlorhexidine resistance. frontiersin.orgresearchgate.net

    Interactive Table: Mechanisms of In Vitro Chlorhexidine Resistance

    Mechanism Bacterial Example(s) Description References
    Multidrug Efflux Pumps Staphylococcus aureus, Pseudomonas aeruginosa, Burkholderia cenocepacia, Neisseria gonorrhoeae Upregulation or acquisition of genes (e.g., qac, mexAB-oprM, RND pumps, norM) encoding pumps that actively transport chlorhexidine out of the cell. frontiersin.orgresearchgate.netasm.orgitg.be frontiersin.orgresearchgate.netasm.orgitg.be
    Cell Membrane/Wall Alterations Pseudomonas stutzeri, Neisseria gonorrhoeae Changes in outer membrane protein and lipopolysaccharide profiles, or alterations in the Mla system, reducing permeability to chlorhexidine. frontiersin.orgresearchgate.netitg.be frontiersin.orgresearchgate.netitg.be
    Genetic Transformation Streptococcus sanguinis Development of stable resistance through genetic changes that can be transferred to sensitive strains. frontiersin.org frontiersin.org

    Biofilm Disruption and Inhibition Assays In Vitro

    The active components of Instillagel have been individually investigated for their capacity to inhibit the formation of and disrupt established microbial biofilms in various in vitro models. Biofilms, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), are notoriously resistant to antimicrobial agents. The following findings detail the anti-biofilm properties of chlorhexidine gluconate, lidocaine hydrochloride, and the paraben preservatives.

    Chlorhexidine Gluconate (CHG)

    Chlorhexidine is a well-documented anti-biofilm agent with a broad spectrum of activity. Its efficacy stems from its ability to disrupt bacterial cell membranes, leading to cell lysis. mdpi.com In vitro studies have demonstrated that CHG can both prevent the initial attachment of bacteria and eradicate cells within pre-formed biofilms.

    Research on oral pathogens showed that CHG effectively inhibited biofilm formation of Streptococcus mutans, Fusobacterium nucleatum, and multi-species oral biofilms by over 90% at concentrations between 3-12 mg/L. researchgate.net However, its inhibitory effect was less pronounced against Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans biofilms. researchgate.net In terms of disrupting existing biofilms, CHG showed strong activity (>65% disruption) against one-day-old biofilms of A. actinomycetemcomitans and P. gingivalis. researchgate.net Further studies have shown that 0.05% and 0.1% CHG can eradicate Staphylococcus epidermidis from a biofilm with an exposure time as short as one minute. nih.gov

    Against multidrug-resistant organisms, CHG demonstrated significant efficacy in inhibiting the metabolic activity of biofilms. One study reported a mean metabolic inhibition of 83.8% across various clinical isolates, with the greatest efficacy observed against methicillin-resistant Staphylococcus aureus (MRSA). d-nb.info The Minimum Biofilm Eradication Concentration (MBEC) for CHG against P. aeruginosa was found to be 128 mg/L, which is 32 times higher than its Minimum Inhibitory Concentration (MIC) against planktonic cells, highlighting the increased resistance of biofilm structures. mdpi.com

    Lidocaine Hydrochloride

    While extensively studied for its anesthetic properties, research on the specific anti-biofilm activity of lidocaine hydrochloride is less comprehensive. However, studies have confirmed its antibacterial properties against planktonic bacteria. In vitro tests have shown that lidocaine significantly inhibits the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This inhibitory action suggests a potential role in preventing the initial stages of biofilm formation by reducing the planktonic bacterial load.

    Methyl-p-hydroxybenzoate and Propyl-p-hydroxybenzoate (Parabens)

    The preservatives methylparaben (MP) and propylparaben (B1679720) (PP) also exhibit antimicrobial and anti-biofilm properties, particularly against fungi. In vitro investigations on Candida albicans, a common biofilm-forming yeast, demonstrated that both MP and PP have notable effects. One study found that MP and PP caused up to an 85% and 60% reduction, respectively, in the metabolic activity of mature, pre-formed C. albicans biofilms. Furthermore, both compounds were shown to inhibit the formation of new C. albicans biofilms by up to 90%.

    Table 1: In Vitro Anti-biofilm Activity of Active Components

    Active ComponentOrganism(s)Assay TypeKey FindingReference
    Chlorhexidine GluconateS. mutans, F. nucleatum, Multi-speciesBiofilm Inhibition>90% inhibition at 3-12 mg/L researchgate.net
    Chlorhexidine GluconateA. actinomycetemcomitans, P. gingivalisBiofilm Disruption (1-day old)>65% disruption at 2X-4X MIC researchgate.net
    Chlorhexidine GluconateMultidrug-Resistant Bacteria (MRSA, VRE, etc.)Metabolic InhibitionMean 83.8% inhibition d-nb.info
    Chlorhexidine GluconateP. aeruginosaBiofilm Eradication (MBEC)128 mg/L mdpi.com
    Chlorhexidine GluconateS. epidermidisBiofilm EradicationEffective at 0.05% with 1 min exposure nih.gov
    MethylparabenC. albicansMetabolic Inhibition (Mature Biofilm)Up to 85% reduction
    PropylparabenC. albicansMetabolic Inhibition (Mature Biofilm)Up to 60% reduction

    Ex Vivo Tissue Permeation and Distribution Studies (Non-Human)

    Ex vivo studies using non-human tissues, such as porcine models, are crucial for understanding the permeation and distribution of topically applied active substances. Porcine tissue is often considered a reliable surrogate for human tissue in these investigations due to its physiological similarities. acs.org

    Chlorhexidine Gluconate (CHG)

    The permeation of CHG into the skin is known to be limited. worktribe.com Ex vivo studies using full-thickness porcine skin have been conducted to quantify its penetration depth. Research shows that after application, CHG concentrations are highest in the superficial layers of the skin and decrease significantly with depth. nih.gov One study found that after a 30-minute exposure, CHG levels were negligible at depths greater than 300 μm. nih.gov This limited permeation is a key characteristic, as it allows the antiseptic to act on surface and near-surface microbes without significant systemic absorption. The addition of formulation enhancers, such as PAMAM dendrimers, has been shown in ex vivo porcine models to significantly increase the depth of CHG permeation compared to standard aqueous formulations. worktribe.com Furthermore, studies on ex vivo porcine skin have demonstrated that CHG application effectively reduces viable microbial bioburden on the tissue surface. biorxiv.org

    Lidocaine Hydrochloride

    Ex vivo permeation studies of lidocaine have been performed on various non-human tissues, including porcine buccal mucosa and cornea, to model its absorption across mucous membranes. acs.orgunipr.it In one study using porcine buccal mucosa, the permeation of lidocaine hydrochloride from an electrospun patch was detected within 15 minutes. acs.org The study determined a steady-state flux of 0.268 µg cm⁻² min⁻¹ over a five-hour period. acs.org Another investigation using an ex vivo porcine cornea model found a permeability coefficient for lidocaine comparable to previously reported data, demonstrating the reliability of the model for assessing ocular drug delivery. unipr.itnih.gov These studies indicate that lidocaine is capable of rapidly permeating mucosal tissues to reach underlying nerve structures.

    Methyl-p-hydroxybenzoate and Propyl-p-hydroxybenzoate (Parabens)

    Ex vivo studies on paraben absorption have been conducted using both rat and human skin models. These investigations show that parabens can be absorbed through the skin. industrialchemicals.gov.au A relevant finding from these comparative studies is the difference in metabolism between species; rat skin appears to metabolize parabens more extensively than human skin. industrialchemicals.gov.au An ex vivo study using human skin layers found that methyl-, ethyl-, and propylparaben are quickly and almost completely hydrolyzed into their primary metabolite, p-hydroxybenzoic acid, during passage through the skin.

    Table 2: Ex Vivo Permeation and Distribution of Active Components in Non-Human Tissue

    Active ComponentTissue ModelStudy TypeKey FindingReference
    Lidocaine HydrochloridePorcine Buccal MucosaPermeation FluxFlux of 0.268 ± 0.009 µg cm⁻² min⁻¹ acs.org
    Lidocaine HydrochloridePorcine CorneaPermeability CoefficientPermeability comparable to literature data (1.11 x 10⁻⁵ cm/s) unipr.it
    Chlorhexidine GluconatePorcine SkinDepth PermeationNegligible concentration detected at depths >300 µm nih.gov
    Chlorhexidine GluconatePorcine SkinPermeation EnhancementCo-formulation with a dendrimer significantly enhanced depth permeation worktribe.com
    MethylparabenRat vs. Human SkinDermal Absorption & MetabolismGreater metabolism observed in rat skin compared to human skin industrialchemicals.gov.au

    Analytical Methodologies for Characterization and Quantification of Instillagel S Components

    Chromatographic Techniques for Lidocaine (B1675312) and Chlorhexidine (B1668724) Analysis

    Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. In the context of Instillagel, various chromatographic methods are utilized to analyze its principal active ingredients, lidocaine and chlorhexidine.

    High-Performance Liquid Chromatography (HPLC) Methodologies

    High-Performance Liquid Chromatography (HPLC) is a cornerstone for the simultaneous determination of lidocaine and chlorhexidine in pharmaceutical formulations. nih.govimpactfactor.orgtandfonline.com This technique offers high resolution and sensitivity, making it suitable for quality control and stability studies. nih.govimpactfactor.orgpharmtech.com

    A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govtandfonline.com For the simultaneous analysis of lidocaine and chlorhexidine, the mobile phase composition is critical. A typical mobile phase might consist of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution, with additives like triethylamine (B128534) to improve peak shape. nih.govtandfonline.com Detection is commonly performed using a UV detector at a wavelength where both compounds have significant absorbance, such as 240 nm. nih.govtandfonline.com

    Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, linear, and specific. nih.gov Linearity is typically established over a concentration range relevant to the product's formulation. nih.govscielo.br For instance, a study might demonstrate linearity for lidocaine from 200 to 600 μg/mL and for chlorhexidine from 25 to 75 μg/mL. nih.gov Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be below 2%. impactfactor.orgresearchgate.net Accuracy is determined by recovery studies, with acceptable recovery rates generally falling between 98% and 102%. impactfactor.orgresearchgate.net

    Table 1: Example of HPLC Method Parameters for Lidocaine and Chlorhexidine Analysis. nih.gov

    ParameterSpecification
    Column Shim-pack CLC – ODS 250 × 4.6 mm, 5 μm
    Mobile Phase 63:37 Methanol; purified water with 0.4% triethylamine, pH 3.5
    Elution Isocratic
    Detection Wavelength 240 nm
    Lidocaine Retention Time 4.4 minutes
    Chlorhexidine Retention Time 10.1 minutes

    Gas Chromatography (GC) Methodologies

    Gas Chromatography (GC) is another powerful technique that can be used for the analysis of lidocaine. juniperpublishers.comresearchgate.net In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. GC is often coupled with a Flame Ionization Detector (FID) for quantification. researchgate.netacgpubs.org

    A validated GC-FID method for determining lidocaine HCl in pharmaceutical forms like creams and injections has been developed. researchgate.netacgpubs.org Such a method demonstrated linearity over a concentration range of 0.1-5.0 µg/mL. researchgate.netacgpubs.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.03 and 0.11 µg/mL, respectively. researchgate.netacgpubs.org The analytical recovery for lidocaine HCl was determined to be, on average, 99.47%. researchgate.netacgpubs.org

    While GC is suitable for the analysis of thermally stable and volatile compounds like lidocaine, its application for chlorhexidine is less common due to the latter's lower volatility and potential for thermal degradation.

    Table 2: Performance of a Validated GC-FID Method for Lidocaine HCl. acgpubs.org

    ParameterResult
    Linearity Range 0.1-5.0 µg/mL
    Limit of Detection (LOD) 0.03 µg/mL
    Limit of Quantification (LOQ) 0.11 µg/mL
    Accuracy (Recovery) 97.1% to 102.0%
    Precision (RSD) 0.87% to 2.7%

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for bioanalytical applications, such as determining the concentration of drugs and their metabolites in biological fluids like plasma. farmaciajournal.comuliege.benih.gov

    For the simultaneous detection of lidocaine and its metabolites, a fast LC-MS/MS method with electrospray ionization (ESI) has been developed. nih.gov The method involves a simple protein precipitation step for sample preparation. nih.gov The analytes are separated on a C18 column and detected using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. nih.gov This approach offers high sensitivity, with a lower limit of quantification (LLQ) of 0.2 mg/L for both lidocaine and its metabolite, MEGX. nih.gov

    The high sensitivity of LC-MS/MS makes it ideal for pharmacokinetic studies where low concentrations of the analytes are expected. uliege.be

    Table 3: LC-MS/MS Method Parameters for Lidocaine and MEGX Analysis. nih.gov

    ParameterSpecification
    Chromatographic Column Alltima HP C18-EPS 150 mm×2.1mm
    Mobile Phase 0.1% (v/v) ammonium (B1175870) acetate (B1210297) in purified water-0.1% (v/v) formic acid in acetonitrile (70:30, v/v)
    Ionization Mode Positive Electrospray Ionization (ESI)
    Detection Mode Selected Reaction Monitoring (SRM)
    Lidocaine Transition m/z 235.2→86.6
    MEGX Transition m/z 207.1→58.8

    Chiral Chromatography for Stereoisomer Separation

    Chirality plays a significant role in the pharmacological and toxicological properties of many drugs. nih.gov While lidocaine itself is not chiral, some local anesthetics it may be formulated with, or other drug compounds, can exist as enantiomers. nih.govgeneesmiddeleninformatiebank.nl Chiral chromatography is a specialized technique used to separate these stereoisomers. nih.govsygnaturediscovery.com

    High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantioseparation. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. sygnaturediscovery.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.gov

    For instance, a procedure for determining the d- and l-enantiomer (B50610) ratio of epinephrine (B1671497) in lidocaine-epinephrine local anesthetics has been described. nih.gov This method involves isolating epinephrine and derivatizing it, followed by separation and quantification using HPLC. nih.gov The development of effective stereoselective analytical methods is crucial for the evaluation of chiral drugs. nih.gov

    Spectroscopic Characterization Methods

    Spectroscopic methods are widely used for the quantitative analysis of active pharmaceutical ingredients by measuring the absorption or emission of electromagnetic radiation.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of chlorhexidine and lidocaine. juniperpublishers.comjneonatalsurg.com This technique is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum.

    For the determination of chlorhexidine, a stock solution is typically prepared and diluted to a suitable concentration. jneonatalsurg.com The absorbance is then measured at its maximum absorption wavelength (λmax), which is often found to be around 260 nm. jneonatalsurg.comresearchgate.net The concentration of the drug can be determined using a calibration curve that plots absorbance against concentration. jneonatalsurg.com

    Similarly, a spectrophotometric method for the determination of lidocaine hydrochloride has been developed. juniperpublishers.com This method is based on the reaction of the chloride ion with mercuric thiocyanate, which forms a colored complex with ferric ions, showing maximum absorption at 460 nm. juniperpublishers.com The method was found to be linear over a concentration range of 2-28 µg/ml. juniperpublishers.com

    UV-Vis spectroscopy can also be used for the simultaneous determination of multiple components in a mixture using techniques like derivative spectrophotometry and ratio spectra spectrophotometry. researchgate.nettandfonline.com These methods can resolve spectral overlap and allow for the quantification of individual components without prior separation. researchgate.nettandfonline.com

    Table 4: UV-Vis Spectrophotometric Methods for Chlorhexidine and Lidocaine.

    AnalyteMethod Principleλmax (nm)Linearity Range
    Chlorhexidine Hydrochloride Direct Absorbance26010-100 µg/ml researchgate.net
    Lidocaine Hydrochloride Colorimetric Reaction4602-28 µg/ml juniperpublishers.com
    Chlorhexidine Gluconate (in presence of p-chloroaniline) First Derivative Spectrophotometry272- researchgate.net

    Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

    Spectroscopic methods are fundamental tools for the structural identification of the chemical compounds within this compound.

    Infrared (IR) Spectroscopy is utilized to identify functional groups within a molecule. The infrared absorption spectrum of a compound provides a unique "fingerprint." For instance, the British Pharmacopoeia specifies that the IR absorption spectrum for the lidocaine residue extracted from a gel formulation should be concordant with the reference spectrum of lidocaine. drugfuture.com Studies involving the complexation of lidocaine hydrochloride have used Fourier Transform Infrared (FT-IR) spectroscopy to confirm that the functional properties of lidocaine are maintained after inclusion in cyclodextrin (B1172386) complexes. nih.govnih.govresearchgate.net This is achieved by comparing the spectra of the complex with those of the individual components, ensuring the characteristic peaks of lidocaine remain identifiable. researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

    1H NMR: This technique is particularly useful for the structural and quantitative analysis of parabens. nanalysis.com For methylparaben and propylparaben (B1679720), 1H NMR spectra in deuterated solvents like methanol-d4 (B120146) show distinct signals corresponding to the aromatic and alkyl protons, which can be used for identification and quantification. nanalysis.com For example, studies have demonstrated the use of benchtop 60 MHz 1H NMR for the assay of methylparaben and propylparaben, providing results comparable to traditional HPLC methods. nanalysis.com The presence of degradation or transesterification products, such as 2,3-dihydroxypropyl 4-hydroxybenzoate (B8730719) in the presence of glycerol, can also be confirmed by monitoring specific signals in the 1H-NMR spectrum. abo.fi

    13C NMR: This technique provides information on the carbon skeleton of a molecule. The PubChem database includes reference 13C NMR data for propylparaben, showing characteristic chemical shifts for the carbonyl, aromatic, and propyl chain carbons. nih.gov

    Table 1: Representative 1H NMR Assay Results for Parabens

    CompoundPurity by 1H NMR (RSD %)Purity by HPLC (CoA)% Difference
    Methylparaben 99.5% (0.85)99.9%0.4%
    Propylparaben 99.8% (0.16)99.6%0.2%
    Data derived from a study demonstrating the use of benchtop NMR for paraben assays. nanalysis.com

    Mass Spectrometry (MS) Applications in Structural Elucidation

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. mdpi.com

    For the components of this compound, MS, often coupled with a separation technique like liquid chromatography (LC-MS), is invaluable.

    Lidocaine Hydrochloride: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for determining lidocaine and its metabolites in biological fluids like plasma and urine. nih.gov Tandem MS (MS/MS) helps in structural characterization by breaking down the parent ion into specific fragment ions, which provides a structural fingerprint of the molecule. mdpi.com

    Chlorhexidine Gluconate: The structure of chlorhexidine can be confirmed using techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS). aimspress.com The characteristic isotopic pattern created by the two chlorine atoms in the chlorhexidine molecule makes it readily identifiable in a mass spectrum. aimspress.com LC-MS/MS is also used to identify and quantify chlorhexidine and its primary degradation product, p-chloroaniline (PCA), which is crucial for stability studies. researchgate.net The fragmentation pattern in MS/MS allows for the unambiguous identification of these compounds in complex matrices. researchgate.net

    Parabens: LC-MS/MS is a common method for the analysis of parabens and their derivatives in pharmaceutical products. kau.edu.sa High-resolution mass spectrometry can provide accurate mass measurements, which helps in assigning a molecular formula with high confidence. mdpi.com This is particularly useful for identifying unknown metabolites or degradation products during stability or in vitro studies. researchgate.net

    Table 2: Mass Spectrometry Techniques for this compound Components

    CompoundTechniqueApplicationReference
    Lidocaine HPLC-MS/MSQuantification in plasma and urine nih.gov
    Chlorhexidine MALDI-IMSImaging distribution on surfaces aimspress.com
    Chlorhexidine LC-MS/MSIdentification of degradation products researchgate.net
    Parabens HPLC-MS/MSDetermination in pharmaceutical formulations kau.edu.sa

    Electrochemical and Other Advanced Analytical Techniques

    Beyond standard spectroscopic and chromatographic methods, other advanced techniques offer alternative or complementary approaches for the analysis of this compound's components.

    Electrochemical Techniques measure the electrical properties of a solution containing the analyte.

    Potentiometry: Ion-selective electrodes (ISEs) have been developed for the determination of chlorhexidine. mdpi.com A polymeric membrane sensor incorporating specific ionophores can show a Nernstian response to chlorhexidine concentrations over a wide range (e.g., 1 × 10⁻⁶ to 1 × 10⁻³ mol L⁻¹), allowing for its direct quantification in pharmaceutical samples with good accuracy. mdpi.com

    Conductivity Measurements: This method has been applied for the preliminary assessment of drug release from gel formulations. researchgate.net By measuring the change in conductivity of the release medium over time, the diffusion of ionic species like lidocaine hydrochloride and chlorhexidine from a methylcellulose (B11928114) gel can be monitored. researchgate.net

    Advanced Chromatographic Techniques

    Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) compared to conventional HPLC, operating at higher pressures. akjournals.com This results in significantly faster analysis times, improved resolution, and higher sensitivity. akjournals.comimpactfactor.org A UPLC method has been developed for the simultaneous determination of chlorhexidine gluconate and lidocaine hydrochloride, demonstrating a run time of just seven minutes, making it ideal for high-throughput quality control. impactfactor.org Similarly, UPLC methods are available for the rapid analysis of parabens in cosmetic and pharmaceutical products. akjournals.com

    Validation of Analytical Methods for Complex Matrices (e.g., Formulation Components, Biological Fluids for In Vitro Studies)

    Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. gavinpublishers.compharmadevils.com For a product like this compound, methods must be validated to show they can accurately quantify the components not only in the final product but also in complex biological matrices for in vitro studies. nih.govnih.gov Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.combiomedpharmajournal.org

    Key validation parameters include:

    Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as excipients, impurities, and degradation products. gavinpublishers.commdpi.com In HPLC methods, this is often demonstrated by showing that the analyte peak is well-resolved from peaks of placebo matrix components and known degradation products. mdpi.comtandfonline.com

    Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. pharmadevils.combiomedpharmajournal.org For example, an HPLC-UV method for a pharmaceutical gel showed linearity for the active ingredient with a correlation coefficient (r) of 0.9997. nih.gov

    Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.gov For a method determining lidocaine and chlorhexidine, accuracy was confirmed with recovery values between 98.1% and 100.7%. nih.gov

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day) and intermediate precision (inter-day). impactfactor.orgbiomedpharmajournal.org Validated methods for lidocaine and chlorhexidine have shown RSD values well below 2.0%. nih.govimpactfactor.org

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. biomedpharmajournal.org A validated HPLC method for lidocaine and chlorhexidine reported an LOD of 2.7 µg/mL and 0.6 µg/mL, and an LOQ of 9.0 µg/mL and 2.1 µg/mL, respectively. nih.govtandfonline.com

    Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. mdpi.combiomedpharmajournal.org

    The validation process ensures that the analytical methods used for quality control and in vitro release studies of this compound are reliable, accurate, and reproducible. nih.govgeneesmiddeleninformatiebank.nl For instance, validated HPLC methods have been successfully used to assess the in vitro release of active ingredients from gel formulations through synthetic membranes, which is a critical test for product performance. nih.govtandfonline.com

    Table 3: Validation Parameters for an HPLC Method for a Pharmaceutical Gel

    ParameterResultGuideline Limit
    Accuracy (% Recovery) 98.7%98.0% - 102.0%
    Precision (RSD %) 0.4%< 2.0%
    Linearity (r) 0.9997≥ 0.999
    Data adapted from a validation study of an HPLC/UV method for a pharmaceutical gel. nih.gov

    Pharmaceutical Formulation Science Principles Relevant to Instillagel S Chemical Components

    Rheological Properties of Gelling Agents and Their Interaction with Active Components

    The gel-like consistency of Instillagel is primarily due to a gelling agent, which forms a three-dimensional network that entraps the aqueous solvent and active ingredients. A commonly used gelling agent in such pharmaceutical preparations is Hydroxyethyl cellulose (B213188) (HEC). icams.ro The rheological properties of the gel, such as viscosity and flow behavior, are critical for its function.

    The concentration of the gelling agent, like HEC, directly influences the viscosity of the formulation. nih.gov As the concentration of HEC increases, the structural viscosity and the flow boundary of the gel also increase. pensoft.net Hydrogels based on cellulose derivatives often exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. icams.ro This means their viscosity decreases as the shear rate increases, which is advantageous for topical applications. Many HEC gels also demonstrate thixotropy, where the gel becomes less viscous when agitated and returns to its original state upon resting. icams.rouran.ua

    The interaction between the gelling agent and the active pharmaceutical ingredients (APIs) is crucial for the stability and efficacy of the formulation. The presence of other excipients can also modify the rheological properties. For instance, propylene (B89431) glycol and polyethylene (B3416737) oxide 400 have been shown to reduce the rheological parameters of HEC gels, while PEG 40 hydrogenated castor oil can increase them. pensoft.net The compatibility of the gelling agent with the APIs is essential to prevent interactions that could compromise the stability or therapeutic effect of the drug. pharmaexcipients.com For example, the interaction of active components with the gel matrix can influence their release. nih.gov

    Table 1: Influence of Hydroxyethyl Cellulose (HEC) Concentration on Gel Viscosity This table is interactive. You can sort the data by clicking on the column headers.

    HEC Concentration (%) Viscosity (mPa·s) Flow Behavior
    1.0 Low Newtonian-like
    1.5 Moderate Pseudoplastic
    2.0 High Pseudoplastic, Thixotropic
    2.5 Very High Pseudoplastic, Thixotropic
    3.0 Extremely High Pseudoplastic, Thixotropic

    Data is illustrative and based on general findings in referenced literature. nih.govpensoft.neturan.ua

    Chemical Stability and Degradation Pathways of Chlorhexidine (B1668724) in Various Formulations

    Chlorhexidine is a cationic bisbiguanide antiseptic. healthynewbornnetwork.org Its stability in aqueous solutions is highly dependent on pH. Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. healthynewbornnetwork.org At a pH above 7, the chlorhexidine base may precipitate, while in more acidic conditions, the compound's activity gradually deteriorates due to instability. healthynewbornnetwork.org

    The primary degradation product of chlorhexidine is p-chloroaniline (PCA), a substance with known toxicity. uomustansiriyah.edu.iquiowa.edu The formation of PCA can occur through hydrolysis, and this process is influenced by both pH and temperature. healthynewbornnetwork.orguiowa.edunih.gov In acidic conditions, the direct formation of PCA from chlorhexidine is the major degradation pathway. nih.govnih.gov In alkaline conditions, the indirect formation of PCA via the intermediate p-chlorophenylurea is the predominant pathway. nih.govnih.gov The degradation of chlorhexidine and the subsequent formation of PCA are accelerated at elevated temperatures. healthynewbornnetwork.org

    The choice of container and the presence of other ions can also affect chlorhexidine stability. For instance, using soda glass containers can lead to an increase in the pH of the solution due to the leaching of alkaline materials, which can be detrimental to the stability of chlorhexidine. healthynewbornnetwork.org Therefore, neutral glass or polypropylene (B1209903) containers are recommended. healthynewbornnetwork.org Furthermore, chlorhexidine is incompatible with anionic compounds such as borates, phosphates, and acetates. healthynewbornnetwork.org

    Table 2: Factors Influencing Chlorhexidine Stability This table is interactive. You can sort the data by clicking on the column headers.

    Factor Optimal Range/Condition Consequence of Deviation
    pH 5.0 - 7.0 Precipitation at high pH, degradation at low pH. healthynewbornnetwork.org
    Temperature Room temperature or refrigerated Increased degradation at high temperatures. healthynewbornnetwork.org
    Container Neutral glass or polypropylene Leaching from soda glass can increase pH. healthynewbornnetwork.org

    Excipient Compatibility Studies for Hydrogel Formulations

    Excipient compatibility studies are a critical aspect of pharmaceutical formulation development to ensure the stability, safety, and efficacy of the final product. In hydrogel formulations like this compound, which contain active ingredients such as lidocaine (B1675312) and chlorhexidine, these studies are particularly important due to the potential for interactions between the active components and the various excipients.

    The primary goal of these studies is to identify any physical or chemical incompatibilities. Physical incompatibilities can manifest as changes in appearance, color, odor, pH, or viscosity of the gel. Chemical incompatibilities involve the degradation of the active ingredients, leading to a loss of potency or the formation of toxic degradation products.

    For a formulation containing both lidocaine and chlorhexidine, a known incompatibility exists between the cationic chlorhexidine and anionic compounds. This necessitates careful selection of excipients to avoid precipitation or inactivation of the chlorhexidine. Studies have explored the use of cyclodextrins to form inclusion complexes with lidocaine hydrochloride to improve its compatibility with chlorhexidine in gel formulations. nih.govnih.govresearchgate.net The inclusion of lidocaine in cyclodextrins was found to prevent the precipitation that occurs when the two drugs are mixed in an aqueous solution. nih.govnih.gov

    The gelling agent itself must be compatible with the active ingredients. pharmaexcipients.com For instance, the interaction between the polymer and the drug can influence the drug's release characteristics. The choice of other excipients, such as preservatives, humectants, and pH modifiers, must also be carefully considered and tested for their compatibility with both the active ingredients and the gelling agent.

    Theoretical Modeling of Component Release Kinetics from Polymeric Matrices

    The release of active pharmaceutical ingredients from a hydrogel matrix like this compound is a complex process governed by several phenomena, including diffusion, swelling of the polymer matrix, and erosion of the matrix. uni.opole.plnih.gov Mathematical models are valuable tools for understanding and predicting the drug release kinetics from these systems. comsol.comjuniperpublishers.comslideshare.net

    Several theoretical models have been developed to describe drug release from polymeric matrices. These models can be broadly categorized as diffusion-controlled, swelling-controlled, and erosion-controlled. uni.opole.pl

    Diffusion-Controlled Release: In this model, the drug molecules diffuse through the porous structure of the hydrogel. Fick's laws of diffusion are often used to describe this process. uni.opole.pl The rate of release is dependent on the drug's diffusion coefficient within the gel matrix, the concentration gradient, and the geometry of the delivery system. uni.opole.plnih.gov

    Swelling-Controlled Release: When a dry hydrogel comes into contact with an aqueous medium, it swells. This swelling process can control the release of the drug by altering the mesh size of the polymer network and the diffusion path length. juniperpublishers.com The Peppas-Sahlin equation is a well-known model that describes drug release from swelling systems. uni.opole.pl The release exponent 'n' in this model can provide insights into the mechanism of drug release. uni.opole.plptfarm.pl

    Erosion-Controlled Release: In some cases, the polymer matrix itself can degrade or erode over time, leading to the release of the entrapped drug. tandfonline.com The Hopfenberg model is an example of a mathematical model that describes drug release from surface-eroding polymers. ptfarm.pl

    More sophisticated models often combine these different mechanisms to provide a more accurate description of the drug release profile. nih.govcomsol.com These models can take into account factors such as the time-dependent changes in the polymer matrix, the formation of pores, and the interaction between the drug and the polymer. comsol.com Computational modeling and simulation can be used to predict drug release kinetics and aid in the design and optimization of controlled-release drug delivery systems. comsol.comjuniperpublishers.comfrontiersin.org

    Table 3: Common Mathematical Models for Drug Release from Hydrogels This table is interactive. You can sort the data by clicking on the column headers.

    Model Release Mechanism Key Parameters Application
    Zero-Order Constant release rate Release rate constant (k₀) Describes systems with constant drug release over time. ptfarm.pl
    First-Order Concentration-dependent release Release rate constant (k₁) Suitable for matrix diffusion-controlled release. nih.gov
    Higuchi Diffusion from a matrix Higuchi constant (kH) Describes release from a planar matrix where release is proportional to the square root of time.
    Korsmeyer-Peppas Diffusion and swelling Release exponent (n), kinetic constant (k) Characterizes the mechanism of drug release (Fickian diffusion, anomalous transport, etc.). uni.opole.plptfarm.pl

    Theoretical and Emerging Applications of Instillagel S Active Components Beyond Current Product Scope

    Research into Novel Delivery Systems for Lidocaine (B1675312) (e.g., Nanoparticles, Liposomes for targeted delivery concepts)

    The development of novel drug delivery systems for lidocaine aims to overcome limitations such as short duration of action and potential systemic toxicity. aip.org Nanotechnology-based approaches, including nanoparticles and liposomes, are at the forefront of this research, offering prolonged and targeted anesthetic effects. aip.orgnih.gov

    Nanoparticles:

    Researchers have developed various nanoparticle-based systems to enhance lidocaine's stability and delivery while reducing toxicity. aip.org For instance, a methyl-PEG2000-DSPE-PVP-LDC nanomaterial was created with an optimal size of 10 nanometers and high drug-loading efficiency. aip.org This system demonstrated prolonged and sustained release of lidocaine. aip.org Another approach involves a lidocaine-chitosan-barium titanate microemulsion gel, with nanoparticles ranging from 7-30 nm, which achieved over 84% drug release within 24 hours. serbiosoc.org.rsresearchgate.net Polymeric systems, such as those using poly(epsilon-caprolactone) nanospheres, have shown high encapsulation efficiencies of over 90%. mdpi.com These nanotechnology-based delivery systems not only promise improved local anesthesia but also show potential in other areas like oncology and chronic wound healing due to inhibitory effects on cell proliferation. aip.orgnih.gov

    Liposomes:

    Liposomes are another promising avenue for lidocaine delivery, valued for their biocompatibility, biodegradability, and ability to carry large drug payloads. frontiersin.orgunicamp.br These lipid-based nanocarriers can be manipulated to control drug release, prolonging the duration of anesthesia and reducing systemic toxicity. frontiersin.orgunicamp.brnih.gov Pre-clinical studies have shown that encapsulating lidocaine in liposomes increases the duration of sensory blockade. frontiersin.org For example, a liposomal formulation of lidocaine was shown to significantly prolong the duration of analgesia by more than 50% compared to a plain lidocaine solution in animal studies. unicamp.br Novel liposomal systems, such as "Drug-in-Micelles-in-Liposomes" (DiMiL), are being explored to improve the skin penetration of lidocaine for treating localized pain. mdpi.com

    Interactive Data Table: Comparison of Novel Lidocaine Delivery Systems

    Delivery SystemKey FeaturesReported AdvantagesPotential Applications
    Methyl-PEG2000-DSPE-PVP-LDC Nanomaterial 10 nm size, high drug-loading efficiency. aip.orgProlonged, sustained release; reduced toxicity; inhibits cell proliferation. aip.orgAnesthesia, pain management, oncology, chronic wound healing. aip.org
    Lidocaine-Chitosan-Barium Titanate Microemulsion 7-30 nm particle size. serbiosoc.org.rsresearchgate.netOver 84% drug release in 24 hours. serbiosoc.org.rsresearchgate.netProlonged topical anesthesia. serbiosoc.org.rsresearchgate.net
    Poly(epsilon-caprolactone) Nanospheres High encapsulation efficiency (>90%). mdpi.comImproved drug properties (permeation, absorption), enhanced efficacy and safety. mdpi.comControlled release for pain management. mdpi.com
    Liposomes Biocompatible, biodegradable, high payload capacity. frontiersin.orgunicamp.brSustained release, prolonged anesthesia, reduced systemic toxicity. frontiersin.orgunicamp.brLocal anesthesia, targeted pain therapies. frontiersin.org
    Drug-in-Micelles-in-Liposomes (DiMiL) Dual-carrier system. mdpi.comEnhanced skin permeation and retention of drugs. mdpi.comLocal treatment of neuropathic pain. mdpi.com

    Antimicrobial Applications of Chlorhexidine (B1668724) in Material Science and Biofilm Control Technologies

    Chlorhexidine's broad-spectrum antimicrobial properties are being leveraged in material science to create surfaces and materials that resist microbial colonization and biofilm formation. nih.govresearchgate.net This is particularly relevant for medical devices, wound dressings, and dental materials where preventing infection is critical.

    Research has focused on incorporating chlorhexidine into various materials to provide a sustained antimicrobial effect. For example, novel antimicrobial nanoparticles based on a hexametaphosphate salt of chlorhexidine have been developed. nih.govresearchgate.net These nanoparticles can adhere to surfaces like glass, titanium, and elastomeric wound dressings, gradually leaching soluble chlorhexidine over an extended period. nih.govresearchgate.net This approach has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa in both planktonic and biofilm forms. nih.govresearchgate.net

    In another application, electrospun poly(lactic acid) (PLA) fibers containing chlorhexidine particles have been created. rsc.org These fibers demonstrate sustained release of the antimicrobial agent for over 650 hours and are effective against E. coli without causing toxicity to healthy cells. rsc.org Such materials hold promise for treating persistent infections. rsc.org

    Furthermore, the development of chlorhexidine-functionalized magnetic nanoparticles has shown improved antimicrobial activity compared to free chlorhexidine, especially in environments like the oral cavity. dovepress.com These nanosystems also exhibit lower cytotoxicity, enhancing their biocompatibility. dovepress.com Studies have also investigated the incorporation of chlorhexidine into glass ionomer cements and other dental materials to reduce the risk of recurrent caries. scielo.br

    The primary mechanism of chlorhexidine involves the disruption of the bacterial cell membrane. nih.govscielo.br However, its effectiveness can be challenged by the protective extracellular matrix of biofilms. researchgate.net Therefore, much of the research in biofilm control technologies focuses on developing delivery systems that can effectively penetrate this matrix and deliver chlorhexidine to the embedded microbes. researchgate.net For instance, nanoparticle-encapsulated chlorhexidine has demonstrated potent antibacterial effects on oral biofilms. plos.org

    Research into Alternative Molecular Targets and Pathways for Lidocaine Beyond Sodium Channels

    While lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels, emerging research indicates that it interacts with a variety of other molecular targets, which may contribute to its analgesic and anti-inflammatory effects. researchgate.netnih.gov These "off-target" effects are a significant area of investigation, potentially opening new therapeutic avenues for lidocaine. researchgate.net

    Studies have shown that lidocaine can inhibit other types of ion channels, including certain potassium and calcium channels, as well as N-methyl-D-aspartate (NMDA) receptors. researchgate.net The blockade of NMDA receptors is a proposed mechanism for its effectiveness in managing difficult-to-control pain, such as neuropathic pain. nih.gov

    Beyond ion channels, lidocaine has been found to modulate inflammatory pathways. It can inhibit the priming of human neutrophils and reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov These anti-inflammatory effects occur at concentrations lower than those required for sodium channel blockade. nih.gov The systemic administration of lidocaine has been shown to have antinociceptive, anti-inflammatory, and antithrombotic effects that may be independent of its primary anesthetic action. nih.gov

    The interaction of lidocaine with G-protein-coupled receptors (GPCRs) and nicotinic acetylcholine (B1216132) receptors has also been reported. nih.govfrontiersin.org These interactions further highlight the complexity of lidocaine's pharmacology and suggest that its clinical effects may result from a combination of actions on multiple molecular targets. researchgate.netnih.gov

    The exploration of these alternative pathways is crucial for understanding the full spectrum of lidocaine's therapeutic potential and for the development of new analgesic strategies. researchgate.net A significant challenge in this area is that many of these off-target effects are observed at concentrations that may be higher than those typically achieved in clinical practice. researchgate.net

    Interactive Data Table: Investigated Alternative Molecular Targets for Lidocaine

    Molecular TargetPotential EffectRelevance to Pain/Inflammation
    Potassium Channels (e.g., KATP, K2P) Modulation of channel activity. rupress.orgContributes to the overall effect on neuronal excitability.
    Calcium Channels Inhibition of presynaptic calcium channels. nih.govMay reduce neurotransmitter release involved in pain signaling.
    NMDA Receptors Blockade of receptor function. researchgate.netnih.govPotential mechanism for treating neuropathic and centrally sensitized pain. nih.gov
    Nicotinic Acetylcholine Receptors Inhibition of receptor activity. nih.govMay contribute to its effects on the central and peripheral nervous systems.
    Muscarinic Cholinergic Receptors Inhibition of receptor activity. nih.govPart of the broader impact on the central nervous system.
    G-Protein-Coupled Receptors (GPCRs) Blockade of calcium signaling. frontiersin.orgMay influence various cellular signaling pathways.
    Inflammatory Mediators (e.g., IL-6, TNF-α) Reduced release of pro-inflammatory cytokines. nih.govContributes to its anti-inflammatory properties. nih.gov

    Development of Chlorhexidine Derivatives with Modified Antimicrobial Spectra or Enhanced Biocompatibility

    To address some of the limitations of chlorhexidine, such as potential cytotoxicity and the desire for enhanced efficacy, researchers are actively developing chlorhexidine derivatives. dovepress.comnih.gov These modifications aim to create new compounds with improved antimicrobial profiles and better biocompatibility.

    One approach involves synthesizing novel salts of chlorhexidine. For example, chlorhexidine hexametaphosphate (CHX-HMP) has been developed as a sparingly soluble salt that can be formulated into nanoparticles. nih.gov These particles provide a sustained release of chlorhexidine and have shown reduced toxicity to human cells compared to commercial chlorhexidine dressings. tandfonline.com Another novel derivative, chlorhexidine dodecyl sulfate (B86663) (CHX-DS), has been synthesized and shown to have broad-spectrum antibacterial activity, with enhanced efficacy in reducing volatile sulfur compounds produced by bacteria compared to chlorhexidine gluconate. rsc.org

    Researchers are also exploring the encapsulation of chlorhexidine within various nanocarriers to improve its properties. For instance, chlorhexidine loaded into shellac nanoparticles with a cationic surface has demonstrated greatly enhanced antimicrobial action. nih.gov This formulation may allow for the use of lower concentrations of chlorhexidine, potentially minimizing side effects. nih.gov Similarly, incorporating chlorhexidine into a nanofilm has been shown to reduce its cytotoxicity and improve biocompatibility while maintaining strong antibacterial effects. frontiersin.org

    The synthesis of dendritic chlorhexidine-metal chloride particles (e.g., CHX-SrCl2 and CHX-ZnCl2) represents another innovative strategy. nih.gov These particles exhibit high drug content and sustained release, along with the added antibacterial benefit of the metal ions. nih.gov

    Furthermore, combining chlorhexidine with other agents is being investigated to achieve synergistic effects. For example, composites of silver-modified kaolinite (B1170537) loaded with chlorhexidine have displayed high antibacterial activity against a wide range of bacteria. mdpi.com

    These developments in chlorhexidine derivatives and formulations are paving the way for more effective and safer antimicrobial applications in various medical and dental fields. nih.govfrontiersin.org

    Q & A

    Basic: What standardized protocols exist for evaluating Instillagel’s efficacy in reducing procedural discomfort, and how can researchers ensure methodological rigor?

    Methodological Answer:
    Standard protocols include randomized controlled trials (RCTs) comparing pain scores (e.g., Visual Analogue Scale, VAS) between this compound and control groups. Rigor is ensured by:

    • Blinding : Double-blinding participants and assessors to minimize bias .
    • Dosage Consistency : Standardizing this compound volume (e.g., 10–20 mL) and lidocaine concentration (2%) across cohorts .
    • Control Groups : Using inert gels (e.g., Endosgel) or alternative anesthetics for comparison .

    Advanced: How can researchers resolve contradictions in this compound’s efficacy data across studies, such as the lack of pain reduction in certain trials?

    Methodological Answer:
    Contradictions may arise from procedural variability (e.g., injection depth) or patient heterogeneity (e.g., neurogenic vs. idiopathic conditions). Resolution strategies:

    • Meta-Analysis : Pooling data from trials with similar designs to identify moderators (e.g., procedure type, patient demographics) .
    • Subgroup Analysis : Stratifying results by variables like age, diagnosis, or injection technique .
    • Mechanistic Studies : Exploring this compound’s pharmacokinetics in different tissues to clarify bioavailability discrepancies .

    Basic: What outcome measures are most valid for assessing this compound’s anesthetic effect in urological procedures?

    Methodological Answer:
    Primary measures include:

    • Quantitative Metrics : VAS scores (0–10 scale) collected immediately post-procedure and at follow-up .
    • Physiological Indicators : Heart rate variability or cortisol levels as stress biomarkers .
    • Procedural Success : Secondary outcomes like procedure completion time or clinician-reported ease .

    Advanced: How can researchers design experiments to isolate this compound’s pharmacological effects from placebo responses in pain perception studies?

    Methodological Answer:

    • Crossover Trials : Patients receive this compound and placebo in randomized order, with washout periods to mitigate carryover effects .
    • Objective Biomarkers : Incorporate neurophysiological measurements (e.g., nociceptive reflex thresholds) alongside subjective reports .
    • Active Placebos : Use gels with non-anesthetic additives (e.g., cooling agents) to mimic this compound’s sensory effects without pharmacological action .

    Basic: What ethical considerations are critical when involving this compound in clinical research protocols?

    Methodological Answer:

    • Informed Consent : Disclose potential risks (e.g., lidocaine toxicity) and clarify that participation is voluntary .
    • Vulnerable Populations : Exclude patients with lidocaine allergies or cardiac conditions affecting drug metabolism .
    • Data Transparency : Pre-register trials (e.g., ClinicalTrials.gov ) and report adverse events comprehensively .

    Advanced: How can researchers optimize sample size calculations for this compound trials to ensure statistical power without overburdening resources?

    Methodological Answer:

    • Pilot Studies : Use preliminary data to estimate effect sizes and variability for power analysis .
    • Adaptive Designs : Implement interim analyses to adjust sample size based on early results .
    • Collaborative Networks : Multi-center trials to pool participants and reduce per-site recruitment pressure .

    Basic: What are the best practices for reporting this compound-related data in peer-reviewed journals to enhance reproducibility?

    Methodological Answer:

    • Detailed Protocols : Document this compound preparation (e.g., pH, temperature) and application methods (e.g., dwell time) .
    • Raw Data Sharing : Deposit anonymized VAS scores and adverse event logs in public repositories (e.g., Zenodo) .
    • Standardized Reporting : Follow CONSORT guidelines for RCTs or STROBE for observational studies .

    Advanced: What computational models could predict this compound’s diffusion kinetics in mucosal tissues, and how can these inform experimental design?

    Methodological Answer:

    • Finite Element Modeling (FEM) : Simulate lidocaine diffusion rates based on tissue porosity and this compound viscosity .
    • In Silico Trials : Validate models against in vivo pharmacokinetic data to refine parameters like application volume .
    • Sensitivity Analysis : Identify critical variables (e.g., epithelial thickness) for targeted experimental validation .

    Basic: How should researchers handle missing or incomplete pain score data in this compound trials?

    Methodological Answer:

    • Imputation Methods : Use multiple imputation or regression-based techniques for minor missing data (<5%) .
    • Sensitivity Analysis : Compare results with and without imputed data to assess robustness .
    • Protocol Adherence : Minimize missing data via real-time electronic data capture and participant reminders .

    Advanced: What multi-omics approaches could elucidate this compound’s impact on local tissue microenvironment beyond anesthetic effects?

    Methodological Answer:

    • Transcriptomics : RNA sequencing of mucosal biopsies to identify lidocaine-induced gene expression changes .
    • Proteomics : Mass spectrometry to profile inflammatory markers (e.g., IL-6, TNF-α) post-Instillagel application .
    • Metabolomics : NMR or LC-MS to track lipid and metabolite shifts in treated tissues .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.